Sanguinarine (RG)
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Overview
Description
Sanguinarine is a polycyclic quaternary alkaloid extracted from various plants, including the bloodroot plant (Sanguinaria canadensis), Mexican prickly poppy (Argemone mexicana), Chelidonium majus, and Macleaya cordata . It is known for its toxic properties, particularly its ability to kill animal cells by acting on the sodium-potassium ATPase transmembrane protein . Historically, it has been used in traditional medicine for its supposed curative properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sanguinarine can be synthesized through a series of chemical reactions involving benzophenanthridine alkaloids. The synthetic route typically involves the formation of the benzophenanthridine skeleton followed by various functional group modifications . The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the desired product.
Industrial Production Methods: Industrial production of sanguinarine involves the extraction from plant sources, particularly from the roots of Sanguinaria canadensis. The extraction process includes solvent extraction, purification, and crystallization to obtain pure sanguinarine . Advances in biotechnology have also enabled the production of sanguinarine through microbial fermentation and plant cell culture techniques .
Chemical Reactions Analysis
Types of Reactions: Sanguinarine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include dihydrosanguinarine (from reduction) and various oxidized derivatives (from oxidation) .
Scientific Research Applications
Sanguinarine has a wide range of scientific research applications:
Mechanism of Action
Sanguinarine exerts its effects primarily by interacting with nucleic acids and proteins. It forms strong complexes with DNA and RNA, which can interfere with nucleic acid synthesis and function . This interaction is a key determinant of its anticancer activity, as it can induce apoptosis in cancer cells . Additionally, sanguinarine inhibits the sodium-potassium ATPase transmembrane protein, disrupting cellular ion balance and leading to cell death .
Comparison with Similar Compounds
Properties
IUPAC Name |
methyl 2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O7/c1-20-6-4-12-19(25)28-15(11-5-7-27-10-11)9-21(12,2)17(20)16(23)14(22)8-13(20)18(24)26-3/h5,7,10,12-15,17,22H,4,6,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTMVAIOAAGYAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)O)C)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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